3-(2,6-Dibromophenyl)propanenitrile
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Overview
Description
3-(2,6-Dibromophenyl)propanenitrile: is an organic compound with the molecular formula C9H7Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Phenylpropanenitrile: The synthesis of 3-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of phenylpropanenitrile. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Reaction Conditions: The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up Synthesis: For industrial production, the bromination process is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: Industrial purification methods include distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2,6-Dibromophenyl)propanenitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Reduction Products: The primary amine derivative is the major product of the reduction reaction.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes can be formed.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(2,6-Dibromophenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reaction mechanisms.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interaction of brominated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Enzymes: 3-(2,6-Dibromophenyl)propanenitrile can interact with various enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect biochemical pathways involving brominated aromatic compounds, leading to changes in cellular processes.
Comparison with Similar Compounds
3-(2,4-Dibromophenyl)propanenitrile: Similar in structure but with bromine atoms at different positions on the benzene ring.
3-(2,6-Dichlorophenyl)propanenitrile: Similar in structure but with chlorine atoms instead of bromine.
3-(2,6-Difluorophenyl)propanenitrile: Similar in structure but with fluorine atoms instead of bromine.
Uniqueness:
Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions on the benzene ring imparts unique chemical properties to 3-(2,6-Dibromophenyl)propanenitrile, making it distinct from its chlorinated or fluorinated analogs.
Reactivity: The compound’s reactivity in substitution, reduction, and oxidation reactions is influenced by the bromine atoms, which can affect the overall reaction outcomes and product distribution.
Properties
Molecular Formula |
C9H7Br2N |
---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
3-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 |
InChI Key |
XPBIFZNPDLETCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCC#N)Br |
Origin of Product |
United States |
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